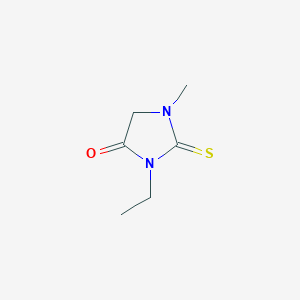

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl isothiocyanate with N-methylglycine in the presence of a base, leading to the formation of the desired thiohydantoin ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

化学反応の分析

Alkylation Reactions

The sulfur atom in the thioxo group undergoes nucleophilic substitution with alkyl halides or alkylating agents. This reaction typically proceeds under mild conditions, yielding S-alkylated derivatives.

Mechanism : The thiolate ion (generated in situ) attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Oxidation Reactions

The thioxo group can be oxidized to a carbonyl group using hydrogen peroxide or other oxidizing agents.

| Oxidizing Agent/Conditions | Product | Yield | References |

|---|---|---|---|

| H₂O₂, DMF/CH₃COOH, RT, 24 hr | 3-Ethyl-1-methylimidazolidin-4-one | 85% |

Applications : This reaction is critical for modifying the compound’s electronic properties, enhancing its suitability for further functionalization .

Condensation with Aldehydes (Knoevenagel Reaction)

The methylene group adjacent to the carbonyl undergoes condensation with aromatic aldehydes to form 5-arylidene derivatives.

| Aldehyde | Catalyst/Conditions | Yield | References |

|---|---|---|---|

| Benzaldehyde, AcOH, reflux | 5-Benzylidene derivative | 82% | |

| Furan-2-carboxaldehyde, MW, 80°C | 5-(Furan-2-ylmethylene) derivative | 90% |

Key Insight : Microwave irradiation significantly improves reaction efficiency, reducing time from hours to minutes .

Nucleophilic Substitution at Nitrogen

The nitrogen atoms in the imidazolidinone ring react with electrophiles such as isocyanates or chloroformates.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Phenyl isocyanate, pyridine, RT | 1-Phenyl-3-ethyl derivative | 72% | |

| Ethyl chloroformate, DMF, 0–5°C | N-Carbethoxy derivative | 69% |

Applications : These derivatives are intermediates in synthesizing urea or thiourea-linked pharmacophores .

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles.

| Dienophile/Conditions | Product | Yield | References |

|---|---|---|---|

| Maleic anhydride, toluene, reflux | Furo[3,4-d]imidazolidinone | 68% |

Mechanism : The electron-deficient imidazolidinone ring acts as a diene in Diels-Alder reactions.

Acylation Reactions

The NH group reacts with acylating agents to form amides.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Acetic anhydride, MW, 4 min | N-Acetyl derivative | 84% | |

| Benzoyl chloride, Et₃N, CH₂Cl₂ | N-Benzoyl derivative | 76% |

Optimization : Microwave-assisted acylation reduces reaction times from hours to minutes .

Reduction Reactions

The thioxo group can be reduced to a thiol or methylene group under specific conditions.

| Reducing Agent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 2-Mercaptoimidazolidin-4-one | 58% | |

| H₂, Pd/C, EtOH | 2-Methyleneimidazolidin-4-one | 63% |

Key Structural Insights from Spectral Data

科学的研究の応用

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:

作用機序

The mechanism of action of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis . These interactions contribute to its antimicrobial and anticancer properties.

類似化合物との比較

Similar Compounds

3-Methyl-2-thioxoimidazolidin-4-one: This compound is similar in structure but lacks the ethyl group at the 3-position.

1-Methyl-2-thioxoimidazolidin-4-one: This compound lacks the ethyl group at the 3-position and has different biological properties.

Uniqueness

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

生物活性

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur, characterized by the presence of ethyl and methyl substituents. Its molecular formula contributes to its unique reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Biological Activity

The compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism involves the inhibition of microbial growth through disruption of cellular functions.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against breast carcinoma and colon carcinoma cell lines, showing significant inhibitory concentrations (IC50) in the low micromolar range .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bonding : The sulfur atom in the thioxo group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

- Nucleic Acid Interaction : The compound may also interact with DNA and RNA, potentially affecting their synthesis and function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Thioxoimidazolidin-4-one | Basic imidazolidinone structure | Lacks ethyl substitution; less lipophilic |

| 5-(Arylidene)-1-methyl-2-thioxoimidazolidin-4-one | Contains aryl groups | Aryl substitution may enhance biological activity |

| 3-Methyl-2-thioxoimidazolidin-4-one | Methyl substitution only | Simpler structure; potentially less reactive |

This table illustrates how the presence of both ethyl and methyl groups in this compound enhances its solubility and bioavailability compared to other derivatives.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against common pathogens such as E. coli and Staphylococcus aureus, reporting significant inhibition zones in disk diffusion assays .

- Cytotoxicity Assessment : In a cytotoxicity study on cancer cell lines, derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, and how can reaction efficiency be optimized?

The compound is typically synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones. A methodologically robust approach involves using triethylamine (Et₃N) in a DMF-H₂O solvent system to facilitate nucleophilic substitution and cyclization. Key steps include dropwise addition of reagents under reflux, with reaction progress monitored via TLC (e.g., ethyl acetate/hexane 6:4 v/v) . Optimization can be achieved by adjusting stoichiometry, temperature, and catalyst loading. For example, catalytic NEt₃ improves acylation efficiency, as seen in analogous thiazolidinone syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Characterization requires a multi-technique approach:

- FT-IR : Identifies functional groups (e.g., C=O at ~1730 cm⁻¹, C=S at ~1269 cm⁻¹) .

- NMR : ¹H NMR resolves substituents (e.g., ethyl/methyl groups at δ 1.2–4.2 ppm), while ¹³C NMR confirms carbonyl (δ ~180 ppm) and thiocarbonyl carbons .

- HRMS : Validates molecular weight (e.g., calculated m/z 158.2234 for C₆H₁₀N₂OS) .

Q. How does the compound’s reactivity vary under different pH conditions?

The thiocarbonyl group is pH-sensitive. In acidic conditions, protonation enhances electrophilicity, facilitating nucleophilic attacks (e.g., metal coordination). In basic media, deprotonation may stabilize resonance structures, altering reactivity in cycloaddition or alkylation reactions. Buffered systems (e.g., acetic acid/sodium acetate) are recommended for pH-controlled syntheses .

Advanced Research Questions

Q. How can computational methods guide the design of metal complexes using this compound as a ligand?

Density Functional Theory (DFT) calculations predict coordination geometries and binding energies. The thiocarbonyl sulfur and carbonyl oxygen act as donor sites, favoring octahedral (Cr³⁺, Fe²⁺) or square planar (Pd²⁺, Pt⁴⁺) complexes. Reaction path searches using quantum chemical methods (e.g., ICReDD’s approach) narrow experimental conditions, reducing trial-and-error cycles . Experimental validation includes UV-Vis (d-d transitions) and magnetic susceptibility measurements .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from impurities or assay variability. Mitigation strategies:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Dose-response studies : Establish EC₅₀ values across multiple cell lines.

- Structural analogs : Compare activities of benzylidene or morpholine derivatives to isolate pharmacophore contributions .

Q. How can the compound be integrated into multicomponent reactions for natural product synthesis?

The imidazolidinone core serves as a precursor in alkaloid and heterocycle syntheses. For example, condensation with aromatic aldehydes under acidic conditions yields benzylidene derivatives, key intermediates for pyrrole alkaloids. Lawesson’s reagent can further modify the thiocarbonyl group for thioamide incorporation .

Q. What advanced separation techniques are suitable for isolating enantiomers of functionalized derivatives?

Chiral HPLC (e.g., Chiralpak® IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric separation. Solvent systems like hexane/isopropanol (90:10) optimize resolution, while circular dichroism (CD) confirms absolute configuration .

Q. Methodological Considerations

Q. How should researchers design experiments to study the compound’s thermal stability?

- TGA/DSC : Determine decomposition temperatures and enthalpy changes.

- Kinetic studies : Use isothermal methods (e.g., Flynn-Wall-Ozawa) to model degradation pathways.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side reactions .

Q. What protocols ensure reproducibility in scaled-up syntheses?

- Process control : Monitor parameters (pH, temperature) via inline sensors.

- DoE (Design of Experiments) : Optimize variables (e.g., reagent ratios, mixing rates) using response surface methodology .

特性

IUPAC Name |

3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPHASWYNLQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407417 | |

| Record name | SBB023540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64895-98-3 | |

| Record name | SBB023540 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。